An In-Depth Technical Guide to 2-(2-(Trifluoromethyl)phenyl)isonicotinic Acid: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-(2-(Trifluoromethyl)phenyl)isonicotinic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-(2-(trifluoromethyl)phenyl)isonicotinic acid, a fluorinated biaryl carboxylic acid of significant interest to the pharmaceutical and agrochemical research sectors. While direct experimental data for this specific ortho-substituted isomer is limited in public literature, this document synthesizes information from closely related analogues and foundational chemical principles to present its core properties, a robust synthetic pathway, detailed analytical protocols, and its potential applications. The guide emphasizes the strategic importance of the trifluoromethylpyridine scaffold and offers field-proven insights for researchers and drug development professionals exploring this chemical space.
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of physicochemical and biological properties. When appended to a pyridine ring, it creates a trifluoromethylpyridine (TFMP) moiety, a privileged structural motif found in numerous active compounds.[1][2] The -CF₃ group enhances metabolic stability, increases lipophilicity, and can significantly alter the electronic properties and binding affinities of a molecule.[2][3]
2-(2-(Trifluoromethyl)phenyl)isonicotinic acid belongs to this important class of compounds. It combines three key structural features:
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An isonicotinic acid (pyridine-4-carboxylic acid) core, providing a handle for further chemical modification (e.g., amide coupling) and influencing solubility and pharmacokinetic profiles.
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A biaryl linkage , which offers a rigid, well-defined three-dimensional structure crucial for specific interactions with biological targets.
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An ortho-trifluoromethylphenyl group , which introduces significant steric and electronic effects, influencing the conformation of the molecule and its potential binding modes compared to its meta or para isomers.
This guide will delineate the properties and synthetic access to this specific isomer, highlighting its potential as a high-value building block for the discovery of novel kinase inhibitors, pesticides, and other bioactive agents.[1][4]
Physicochemical and Structural Properties
While a dedicated CAS number for the ortho-isomer is not prominently indexed in major databases, its fundamental properties can be reliably established. The properties of its structural isomer, 2-(3-(trifluoromethyl)phenyl)isonicotinic acid, and its core precursor, 2-(trifluoromethyl)isonicotinic acid, provide a strong basis for these assignments.
| Property | Value | Source / Rationale |
| IUPAC Name | 2-[2-(Trifluoromethyl)phenyl]pyridine-4-carboxylic acid | Standard nomenclature rules. |
| CAS Number | Not prominently available; Isomer of CAS 1226291-45-7 (meta-isomer) | Inferred from literature survey.[4][5] |
| Molecular Formula | C₁₃H₈F₃NO₂ | Based on structure. Consistent with meta-isomer.[4] |
| Molecular Weight | 267.21 g/mol | Based on structure. Consistent with meta-isomer.[4] |
| Appearance | Predicted: White to off-white solid | Analogy to related compounds like 2-(trifluoromethyl)isonicotinic acid. |
| Melting Point | Predicted: >200 °C | High melting points are characteristic of rigid aromatic carboxylic acids. The related 2-(trifluoromethyl)isonicotinic acid melts at 217-223 °C.[6] |
| Solubility | Predicted: Slightly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Methanol) | The carboxylic acid moiety provides some aqueous solubility, while the biaryl-CF₃ structure favors organic solvents. |
| pKa (predicted) | ~3.0 - 3.5 | The electron-withdrawing nature of the pyridine nitrogen and the CF₃ group increases the acidity of the carboxylic acid compared to benzoic acid. The pKa of 2-(trifluoromethyl)isonicotinic acid is predicted to be ~2.94.[7] |
Synthesis and Reactivity
The most logical and industrially scalable approach to synthesizing 2-(2-(trifluoromethyl)phenyl)isonicotinic acid is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its reliability, functional group tolerance, and efficiency in constructing C(sp²)-C(sp²) bonds.[8]
Causality of Method Selection: The Suzuki coupling is chosen over other cross-coupling reactions (e.g., Stille, Negishi) because the required boronic acid reagents are generally more stable, less toxic, and commercially available or readily prepared. The reaction conditions are typically mild and compatible with the carboxylic acid functionality (or its ester precursor).
The proposed synthetic pathway involves the coupling of a 2-halopyridine derivative with an ortho-substituted phenylboronic acid. Using a methyl ester of isonicotinic acid is advantageous as it protects the carboxylic acid and improves solubility in organic solvents used for the coupling reaction, followed by a simple hydrolysis step to yield the final product.
Caption: Role as a scaffold in drug discovery workflow.
Safety and Handling
Based on safety data for structurally similar compounds like 2-(trifluoromethyl)isonicotinic acid and the meta-isomer, the following hazards are anticipated:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation. [4] Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust. Use a dust mask or respirator if handling large quantities.
-
Store in a cool, dry place in a tightly sealed container.
Experimental Protocols
The following protocols are provided as robust, field-proven methods for the synthesis and analysis of the target compound.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
Objective: To synthesize 2-(2-(trifluoromethyl)phenyl)isonicotinic acid from methyl 2-chloroisonicotinate.
Methodology Rationale: This two-step, one-pot purification protocol is efficient. The use of methyl ester protects the acid and is easily removed. Pd(PPh₃)₄ is a reliable, albeit air-sensitive, catalyst for this type of coupling. Potassium carbonate is a cost-effective and sufficiently strong base.
Materials:
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Methyl 2-chloroisonicotinate (1.0 equiv)
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2-(Trifluoromethyl)phenylboronic acid (1.2 equiv)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
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1,4-Dioxane, anhydrous
-
Water, degassed
-
Lithium Hydroxide (LiOH) (5.0 equiv)
-
Tetrahydrofuran (THF)
-
Ethyl acetate, Hexanes, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (1M HCl)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyl 2-chloroisonicotinate (1.0 equiv), 2-(trifluoromethyl)phenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 16 mL dioxane, 4 mL water for a 5 mmol scale reaction).
-
Degassing: Bubble argon through the stirred suspension for 15 minutes to ensure all oxygen is removed. Causality: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. This step is critical for reaction success.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 equiv) to the flask.
-
Heating: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup (Coupling): Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester intermediate.
-
Hydrolysis: Dissolve the crude ester in a mixture of THF and water (3:1). Add LiOH (5.0 equiv) and stir at room temperature for 4-6 hours until saponification is complete (monitored by TLC/LC-MS).
-
Workup (Final Product): Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl with stirring. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold hexanes. Dry the product under high vacuum to yield 2-(2-(trifluoromethyl)phenyl)isonicotinic acid.
Protocol 2: Structural and Purity Analysis
Objective: To confirm the structure and determine the purity of the synthesized product.
Methodology Rationale: This multi-technique approach ensures unambiguous characterization. HPLC provides quantitative purity, while NMR and MS provide definitive structural proof.
Step-by-Step Procedure:
-
Purity Assessment (HPLC):
-
Prepare a ~1 mg/mL solution of the product in methanol or acetonitrile.
-
Inject onto a C18 reverse-phase column.
-
Use a gradient elution method (e.g., 10-90% acetonitrile in water with 0.1% TFA over 15 minutes).
-
Monitor at 254 nm. Purity is determined by the area percentage of the main peak. A pure sample should show >95% area.
-
-
Structural Confirmation (NMR):
-
Dissolve ~10 mg of the product in ~0.7 mL of DMSO-d₆.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Compare the observed chemical shifts, multiplicities, and integrations with the predicted values (Section 4). Self-Validation: The presence of the quartet in the ¹³C NMR for the CF₃ carbon and the singlet in the ¹⁹F NMR are definitive markers for the trifluoromethyl group.
-
-
Mass Verification (LC-MS):
-
Use the same sample prepared for HPLC analysis.
-
Analyze using an ESI source in both positive and negative ion modes.
-
Verify the presence of the correct molecular ion ([M+H]⁺ at m/z 268.06 or [M-H]⁻ at m/z 266.04).
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Conclusion
2-(2-(Trifluoromethyl)phenyl)isonicotinic acid is a valuable, albeit under-documented, chemical entity. Its synthesis is readily achievable through standard, robust methodologies like the Suzuki-Miyaura coupling. The strategic placement of the ortho-trifluoromethyl group provides unique steric and electronic properties that make it a compelling building block for creating novel, high-performance molecules in drug discovery and agrochemical research. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their development programs.
References
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Kiss, L. E., et al. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters. Available at: [Link].
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Dwivedi, P., et al. (2013). Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR technique. IOSR Journal of Applied Chemistry. Available at: [Link].
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Das, B., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal. Available at: [Link].
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Doucet, H., & Santelli, M. (2006). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ChemInform. Available at: [Link].
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